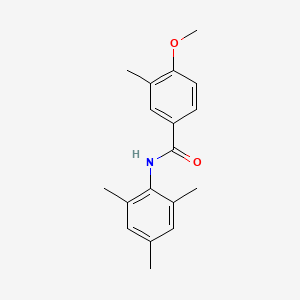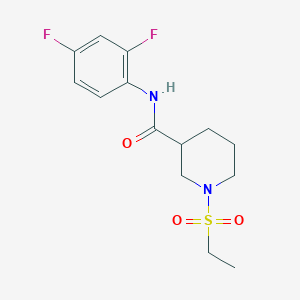![molecular formula C16H24Cl2N2O2 B4682060 1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4682060.png)
1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride
Übersicht
Beschreibung
1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 is structurally similar to sphingosine, a natural lipid found in the body, and acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors.
Wirkmechanismus
1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride acts as a functional antagonist of S1P receptors, which are widely expressed in various tissues and play important roles in cell migration, survival, and proliferation. This compound is phosphorylated by sphingosine kinase 2 (SphK2) to form this compound-phosphate (FTY-P), which binds to and activates S1P receptors. However, FTY-P induces receptor internalization and degradation, leading to the functional antagonism of S1P receptors. This results in the sequestration of lymphocytes in lymph nodes, preventing their migration to peripheral tissues and reducing inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the modulation of lymphocyte trafficking, the inhibition of cytokine production, and the induction of apoptosis. This compound reduces the number of circulating lymphocytes by inducing their sequestration in lymph nodes, leading to the reduction of inflammation. This compound also inhibits the production of pro-inflammatory cytokines, such as TNF-α, IFN-γ, and IL-6, and promotes the production of anti-inflammatory cytokines, such as IL-10. This compound induces apoptosis in cancer cells by activating caspase-dependent and -independent pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is highly selective for S1P receptors and has a long half-life, allowing for sustained receptor activation. This compound is also stable in various experimental conditions, such as in vitro assays and animal models. However, this compound has several limitations, including its potential toxicity and off-target effects. This compound has been shown to cause bradycardia, macular edema, and infections in some patients, and its off-target effects may affect the interpretation of experimental results.
Zukünftige Richtungen
1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride has several potential future directions for research, including the development of new derivatives and analogs with improved pharmacological properties, the investigation of its mechanisms of action in different diseases, and the exploration of its combination with other therapeutic agents. This compound derivatives and analogs may have increased potency, selectivity, and safety, and may be more effective in treating specific diseases. The mechanisms of action of this compound in different diseases may provide insights into the pathogenesis and treatment of these diseases. The combination of this compound with other therapeutic agents may have synergistic effects and may improve the efficacy and safety of treatment.
Wissenschaftliche Forschungsanwendungen
1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, organ transplantation, cancer, and inflammatory disorders. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In organ transplantation, this compound has been shown to prevent rejection and improve graft survival. In cancer, this compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammatory disorders, this compound has been shown to reduce inflammation and tissue damage.
Eigenschaften
IUPAC Name |
1-[2-[(5-phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.2ClH/c1-13(19)11-17-9-10-18-12-15-7-8-16(20-15)14-5-3-2-4-6-14;;/h2-8,13,17-19H,9-12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTRGKQFXJVIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B4681977.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-isopropylphenyl)hydrazinecarbothioamide](/img/structure/B4681985.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4681992.png)
![3-{[(2-furylmethyl)amino]sulfonyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B4681994.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4681999.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B4682015.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B4682038.png)
![4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B4682046.png)
![1-[(4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4682047.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4682049.png)

![N-(2-chloro-4-methylphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4682065.png)
![5-imino-2-(2-methylphenyl)-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4682073.png)